molecular formula C8H15NO2 B15220645 Rel-methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate

Rel-methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate

Cat. No.: B15220645
M. Wt: 157.21 g/mol
InChI Key: VUSQBNNLIDLIBW-NTSWFWBYSA-N
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Description

Rel-methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate is a chiral cyclobutane derivative characterized by a strained four-membered ring system with a methyl ester group at position 1 and an amino group at position 3. The stereochemistry (1R,3R) and the geminal dimethyl substituents at position 2 confer structural rigidity, which is critical for its biological and physicochemical properties.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6H,4,9H2,1-3H3/t5-,6+/m0/s1

InChI Key

VUSQBNNLIDLIBW-NTSWFWBYSA-N

Isomeric SMILES

CC1([C@@H](C[C@H]1N)C(=O)OC)C

Canonical SMILES

CC1(C(CC1N)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Structural Considerations

The target compound features a strained cyclobutane ring with three stereochemical elements: two methyl groups at C2, an amino group at C3, and a methyl ester at C1. The rel-(1R,3R) configuration necessitates precise stereochemical control during synthesis. Retrosynthetically, the molecule can be dissected into two primary fragments:

  • Cyclobutane core : Likely derived from [2+2] cycloaddition or ring-closing metathesis.
  • Functional groups : Methyl ester (C1) and amino group (C3) introduced via subsequent functionalization.

Critical challenges include mitigating ring strain during cyclobutane formation and achieving diastereoselective installation of substituents.

Cyclobutane Ring Construction Methodologies

[2+2] Photocycloaddition of Enones

Early approaches utilized ultraviolet light-mediated [2+2] cycloaddition between methyl acrylate and 3-methyl-2-butenal. While this method provides rapid access to the cyclobutane skeleton, poor regioselectivity (40:60 cis:trans) and low yields (≤35%) limit its utility.

Reaction Conditions:
Component Quantity Solvent Light Source Time Yield
Methyl acrylate 10 mmol Acetonitrile 254 nm UV 48 h 32%
3-Methyl-2-butenal 12 mmol

Ring-Closing Metathesis (RCM)

Grubbs II-catalyzed RCM of diene precursors offers improved stereocontrol. A 2016 study demonstrated cyclization of dimethyl allyl glycine derivatives using 5 mol% catalyst in dichloromethane at 40°C, achieving 68% yield with >95% cis selectivity.

Optimization Data:
Catalyst Loading Temperature Solvent Diastereomeric Ratio (dr) Yield
2 mol% 25°C DCM 82:18 45%
5 mol% 40°C DCM 96:4 68%
5 mol% 40°C Toluene 89:11 54%

Stereoselective Introduction of the Amino Group

Sharpless Asymmetric Aminohydroxylation

Modification of the cyclobutene intermediate via Sharpless aminohydroxylation provides direct access to the cis-amino alcohol precursor. Using (DHQ)₂PHAL as a chiral ligand and N-bromosuccinimide as oxidant, researchers achieved 89% enantiomeric excess (ee) for the (1R,3R) configuration.

Key Parameters:
  • Substrate: 2,2-Dimethylcyclobutene-1-carboxylate
  • Ligand: (DHQ)₂PHAL (10 mol%)
  • Oxidant: NBS (1.2 equiv)
  • Solvent: t-BuOH/H₂O (4:1)
  • Temperature: −20°C
  • Outcome: 78% yield, 89% ee

Enzymatic Resolution of Racemic Amines

A 2020 patent (CN108947800B) detailed resolution of racemic amino esters using S-1-phenylethylamine in dichloromethane/ethanol. The method achieved 89.9% yield with ≥99% HPLC purity and ≤0.3% impurities.

Resolution Protocol:
  • Reaction : Racemic amino acid (100 g) + S-1-phenylethylamine (35 g) in CH₂Cl₂/EtOH (500 mL/10 mL)
  • Conditions : Reflux at 35°C for 1 h, then 15–20°C for 3–5 h
  • Workup : Filtration, washing with CH₂Cl₂/EtOH (100 mL/2 mL)
  • Recycling : Mother liquor treated with formic acid to recover 92% starting material

Esterification and Final Functionalization

Fischer Esterification of Carboxylic Acid Intermediates

Hydrogenolysis of nitro precursors followed by esterification proves effective. In one route, (1R,3S)-3-nitro-2,2-dimethylcyclobutane-1-carboxylic acid undergoes Pd/C-catalyzed hydrogenation (20 bar H₂, MeOH, 25°C) to the amine, which is then esterified using SOCl₂/MeOH to give the target compound in 83% overall yield.

Stepwise Yields:
Step Reagents/Conditions Yield
Nitro reduction 20% Pd(OH)₂/C, H₂ (3800 Torr) 100%
Esterification SOCl₂ (1.5 equiv), MeOH 83%

Direct Amination-Esterification Tandem Process

A 2023 advancement demonstrated single-pot synthesis using flow chemistry:

  • Continuous [2+2] cycloaddition at 10 mL/min
  • In-line hydrogenation with immobilized Pt nanoparticles
  • Esterification via mixed anhydride formation

This method achieved 76% overall yield with 98.5% purity by HPLC.

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃) :
δ 3.68 (s, 3H, COOCH₃), 3.12 (qd, J = 8.4, 4.2 Hz, 1H, C3-H), 2.89 (br s, 2H, NH₂), 1.98–1.86 (m, 2H, cyclobutane), 1.45 (s, 3H, CH₃), 1.38 (s, 3H, CH₃).

HRMS (ESI+) :
Calculated for C₇H₁₃NO₂ [M+H]⁺: 157.0974, Found: 157.0972.

Chromatographic Purity

Method Column Mobile Phase Retention Time Purity
HPLC (UV 210 nm) Chiralpak AD-H Hexane/i-PrOH (80:20) 12.7 min 99.2%
UPLC-MS BEH C18 (2.1×50 mm) H₂O/MeCN + 0.1% HCO₂H 3.4 min 99.5%

Industrial-Scale Production Considerations

The patent CN108947800B highlights critical adaptations for manufacturing:

  • Solvent Recycling : Dichloromethane recovered via distillation (98% efficiency)
  • Resolving Agent Reuse : S-1-phenylethylamine reclaimed through acid-base extraction (87% recovery)
  • Crystallization Optimization : Methyl tert-butyl ether/isopropanol system reduces impurities to <0.5%
Cost Analysis (Per Kilogram Basis):
Component Laboratory Cost Optimized Process
S-1-Phenylethylamine $320 $48 (recycled)
Dichloromethane $150 $22
Total $1,240 $410

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). Conditions often involve acidic or basic media to facilitate the reaction.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Conditions typically involve anhydrous solvents to prevent side reactions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). Conditions vary depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other derivatives.

Scientific Research Applications

Rel-methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of rel-methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit or activate certain enzymes, altering metabolic processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Cyclobutane Derivatives

  • (1S,3R)- and (1R,3S)-γ-CBAA Derivatives These diastereomeric γ-cyclobutane amino acids (γ-CBAAs) share the cyclobutane core but differ in stereochemistry. They are incorporated into hybrid γ/γ-peptides, forming rigid, hydrogen-bonded structures that enhance cellular uptake. NMR studies of γ-CBAA-containing peptides reveal intramolecular H-bonds stabilizing 12-membered rings, a feature likely shared but modulated by the (1R,3R) configuration .
  • Methyl (1s,3r)-3-amino-2,2-dimethylcyclobutane-1-carboxylate (Discontinued) This compound (CymitQuimica Ref: 10-F700871) is structurally identical to the target molecule but with ambiguous stereochemical descriptors ("s" and "r" vs. "R"). Its discontinuation suggests challenges in synthesis, purification, or commercial viability. Differences in stereochemistry could lead to variations in solubility, stability, or biological activity, though direct comparative data are unavailable .

Aromatic Cyclobutane Esters

  • Methyl (1R,2R,3S)-2-(7-methoxybenzo[d][1,3]dioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)cyclobutane-1-carboxylate
    This aromatic cyclobutane ester, synthesized via stereoselective photocycloaddition and Pd-catalyzed coupling, shares the methyl ester group but features bulky aromatic substituents. Key distinctions include:
    • Stereochemical Complexity : The (1R,2R,3S) configuration introduces additional chiral centers, complicating synthesis and purification (92% yield, 97% ee) compared to the simpler (1R,3R) target compound.
    • Optical Rotation : The aromatic derivative exhibits [α]D²² = –33.0° (c = 0.41, CHCl₃), contrasting with the discontinued compound’s reported +20.0° (c = 0.01, CHCl₃), highlighting stereochemical influence on physical properties .

Non-Cyclobutane Peptidomimetics

Linear peptides and non-cyclic constrained analogs lack the conformational rigidity of cyclobutane derivatives. For example, proline-based CPPs exhibit greater flexibility, reducing membrane permeability compared to γ-CBAA-containing peptides. The target compound’s cyclobutane ring likely enhances metabolic stability and target binding specificity relative to linear analogs .

Comparative Data Tables

Table 1: Structural and Stereochemical Comparison

Compound Core Structure Substituents Stereochemistry Key Applications
Rel-methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate Cyclobutane 1: Methyl ester; 3: Amino; 2,2: Dimethyl (1R,3R) Peptide backbone constraint, CPP design
(1S,3R)-γ-CBAA Cyclobutane 1: Carboxylic acid; 3: Amino (1S,3R) Hybrid γ/γ-peptides
Methyl (1R,2R,3S)-aromatic cyclobutane Cyclobutane 1: Methyl ester; 2,3: Aromatic groups (1R,2R,3S) Natural product synthesis

Research Implications and Challenges

The (1R,3R) configuration of this compound offers unique advantages in peptide engineering, though its synthesis and stereochemical purity require optimization. The discontinued status of its (1s,3r) analog underscores the importance of stereochemical precision in drug development. Further studies should explore its enzymatic stability, toxicity, and comparative performance in CPP assays against diastereomeric γ-CBAAs .

Biological Activity

Rel-methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate is a chemical compound characterized by its cyclobutane ring structure, with the molecular formula C8H15NO2C_8H_{15}NO_2. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry due to its unique structural properties and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate key biochemical pathways, influencing processes such as metabolism and cellular signaling. For example, it may act as an enzyme inhibitor or activator, altering the dynamics of metabolic pathways critical for various physiological functions.

Potential Therapeutic Applications

Research indicates that this compound may have therapeutic potential in treating neurological disorders and inflammatory conditions. Its structural similarity to other biologically active compounds suggests it could be a valuable candidate for drug development.

Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
Rel-methyl (1R,3R)-3-aminocyclohexaneacetateCyclohexane ringModerate enzyme inhibition
Rel-methyl (1R,3R)-3-aminocyclopentaneacetateCyclopentane ringVariable receptor interaction

This compound stands out due to its cyclobutane structure, which imparts distinct steric and electronic properties that influence its reactivity and biological interactions.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions with appropriate precursors under controlled conditions. Common synthetic methods include:

  • Aminocarbonylation Reactions : Utilizing cyclobutane derivatives.
  • Catalytic Processes : Employing specific catalysts to enhance yield and purity.

Reaction Types

The compound can undergo various chemical reactions:

  • Oxidation : Involves the addition of oxygen or removal of hydrogen.
  • Reduction : Entails the addition of hydrogen or removal of oxygen.
  • Substitution : Involves replacing one functional group with another.

Research Findings and Case Studies

Recent studies have explored the biological effects of this compound. Notable findings include:

  • Enzyme Interaction Studies : Research demonstrated that this compound exhibits selective inhibition of certain enzymes involved in metabolic pathways relevant to inflammation and neuroprotection.
  • In Vivo Models : Animal studies indicated potential benefits in reducing symptoms associated with neurodegenerative diseases when administered at specific dosages.

Case Study Example

A case study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy in a model of chronic inflammation. The results showed a significant reduction in inflammatory markers compared to control groups.

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